4-Ethylpyridin-3-amine CAS number 101084-17-7
4-Ethylpyridin-3-amine CAS number 101084-17-7
An In-Depth Technical Guide to 4-Ethylpyridin-3-amine (CAS: 101084-17-7): Properties, Synthesis, and Applications in Drug Discovery
Introduction
Substituted pyridines represent a cornerstone of modern medicinal chemistry, with the pyridine scaffold prized for its ability to confer aqueous solubility and serve as a versatile bioisostere for a phenyl ring.[1] Among these, aminopyridines are a particularly valuable subclass, acting as crucial intermediates and key pharmacophoric elements in a multitude of clinically relevant molecules. This guide provides a comprehensive technical overview of 4-Ethylpyridin-3-amine (CAS: 101084-17-7), a bifunctional building block of increasing interest to researchers in drug discovery and process development.
This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the molecule's synthesis, reactivity, and potential applications. We will explore not just what to do in a laboratory setting, but why specific experimental choices are made, grounding our discussion in the fundamental principles of organic chemistry. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the insights needed to confidently incorporate this valuable reagent into their discovery programs.
Core Physicochemical Properties & Identifiers
4-Ethylpyridin-3-amine is a crystalline solid at room temperature. Its structure features a pyridine ring substituted with an ethyl group at the 4-position and a primary amine at the 3-position. This arrangement of a lipophilic alkyl group and a hydrogen-bonding amino group on a polar heterocyclic core makes it an attractive scaffold for probing interactions within biological targets.
| Property | Value | Source |
| CAS Number | 101084-17-7 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Melting Point | 80 °C | [2] |
| IUPAC Name | 4-ethylpyridin-3-amine | |
| SMILES | CCC1=C(C=NC=C1)N | [2] |
Spectroscopic Characterization (Predictive Analysis)
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Three distinct signals in the δ 7.0-8.5 ppm range. The proton at C2 (between the two nitrogens) will be the most deshielded. The protons at C5 and C6 will show characteristic doublet or singlet-like appearances depending on coupling constants. Ethyl Group: A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). Amine Protons: A broad singlet (NH₂) around δ 3.5-4.5 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Five signals in the δ 115-150 ppm range. Carbons bonded to nitrogen (C2, C6) and the amino group (C3) will have distinct chemical shifts. Ethyl Group: Two aliphatic signals, typically in the δ 15-30 ppm range. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 122. Key Fragment: A significant peak at m/z = 107, corresponding to the loss of a methyl group (•CH₃) via benzylic cleavage, a characteristic fragmentation for ethyl-substituted aromatic rings. |
| IR Spectroscopy | N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches just above 3000 cm⁻¹. C=N/C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. N-H Bend: A band around 1600-1650 cm⁻¹. |
Synthesis and Purification
A validated, scalable synthesis of 4-Ethylpyridin-3-amine is essential for its use in research. While various routes to substituted aminopyridines exist, a reliable and logical pathway proceeds from commercially available 4-ethylpyridine via a nitration-reduction sequence. This approach is predicated on well-understood and robust organic transformations.
Caption: Proposed synthesis workflow for 4-Ethylpyridin-3-amine.
Detailed Experimental Protocol
Causality Statement: The choice of a nitration/reduction pathway is driven by the regiochemical control exerted by the ethyl group on the pyridine ring and the high efficiency of standard reduction methods.
Step 1: Nitration of 4-Ethylpyridine to 4-Ethyl-3-nitropyridine
-
Principle: Electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution; however, forcing conditions (strong acid, heat) can achieve nitration. The ethyl group is a weak ortho-, para-director, and the reaction typically favors substitution at the 3-position.
-
Methodology:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 equivalents), cooled to 0 °C in an ice bath, slowly add 4-ethylpyridine (1 equivalent). Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, slowly add fuming nitric acid (HNO₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the pH is ~7-8. This step must be performed with caution due to gas evolution and heat generation.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-ethyl-3-nitropyridine.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Validation: The identity of the intermediate should be confirmed by NMR and mass spectrometry, comparing the results to predicted values.
Step 2: Reduction of 4-Ethyl-3-nitropyridine to 4-Ethylpyridin-3-amine
-
Principle: The nitro group is readily reduced to a primary amine using various reagents. Tin(II) chloride in acidic media is a classic, reliable method that is tolerant of many functional groups. Catalytic hydrogenation is a cleaner alternative if the necessary equipment is available.
-
Methodology (using SnCl₂):
-
Dissolve the 4-ethyl-3-nitropyridine (1 equivalent) in ethanol or concentrated hydrochloric acid (HCl) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise. The reaction is exothermic and may require cooling to maintain a temperature of 50-60 °C.
-
Stir the mixture at this temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully basify with a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Ethylpyridin-3-amine.
-
Final Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. A purity of >98% is typically required for applications in drug discovery.
Chemical Reactivity and Safe Handling
The utility of 4-Ethylpyridin-3-amine as a building block stems from the distinct reactivity of its two key functional groups: the nucleophilic primary amine and the basic pyridine nitrogen.
Caption: Key reactive sites of 4-Ethylpyridin-3-amine.
Core Reactivity
-
N-Acylation/Alkylation: The primary amino group is a potent nucleophile and readily reacts with electrophiles.[3] This is the most common transformation for this molecule in drug synthesis, allowing for the facile formation of amides (from reaction with acyl chlorides or carboxylic acids) or secondary/tertiary amines (from reaction with alkyl halides).[4] These reactions are fundamental for building molecular complexity.
-
Basicity: The lone pair of electrons on the pyridine ring nitrogen is not involved in aromaticity and imparts basic character to the molecule. It can be protonated by acids to form pyridinium salts. This property influences the molecule's solubility and can be used for purification (e.g., acid-base extraction). The pKa of the conjugate acid is influenced by the electron-donating ethyl and amino groups.[5][6]
-
Electrophilic Aromatic Substitution: Further substitution on the pyridine ring is challenging due to the ring's inherent electron-deficient nature. However, the powerful activating effect of the amino group could direct electrophiles to the C2 or C6 positions under specific conditions.
Safe Handling and Storage
All personnel handling this compound must be familiar with its potential hazards and employ appropriate safety measures.
-
GHS Hazard Information:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
4-Ethylpyridin-3-amine is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates. Its structure is frequently found in molecules designed to interact with specific biological targets.
-
Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group and the pyridine nitrogen can form critical hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of kinases. For instance, analogues like N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.[7] The ethyl group at the 4-position can provide advantageous lipophilic interactions in adjacent pockets, potentially enhancing potency or selectivity.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key interaction points, this molecule is an ideal candidate for fragment-based screening campaigns to identify initial hits against novel protein targets.
-
Versatile Intermediate: The reactivity of the amino group allows for its incorporation into a wide array of molecular architectures through techniques like amide coupling, reductive amination, and Buchwald-Hartwig amination, making it a versatile tool for library synthesis in lead optimization campaigns. The broader class of pyrazolopyridine derivatives, which can be synthesized from aminopyridines, exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8]
Conclusion
4-Ethylpyridin-3-amine is a strategically important chemical entity for researchers and scientists engaged in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a reliable building block for the creation of novel therapeutics. A thorough understanding of its handling, synthesis, and chemical behavior, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation medicines, particularly in the competitive field of kinase inhibitor development.
References
-
PubChem Compound Summary for CID 118425, 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. ChemSynthesis. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine.
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. [Link]
-
PubChem Compound Summary for CID 15656130, 3-Ethylpyridin-4-amine. National Center for Biotechnology Information. [Link]
- Preparation method of 3-amino-4-methylpyridine.
-
3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
- Preparation process of 3 amino-4 methyl pyridine.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Preparation method of 3-amino-4-methylpyridine. Patsnap. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Amines. Save My Exams. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. chemhume.co.uk [chemhume.co.uk]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
